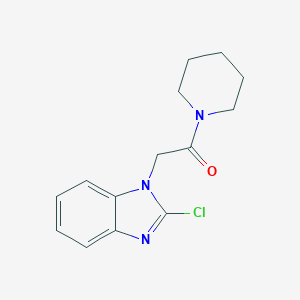![molecular formula C19H20N6O3S2 B277201 N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as OTAVA-BB 1203071, is a chemical compound that has gained attention for its potential applications in scientific research.
Wirkmechanismus
N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 acts as a competitive inhibitor of the p53-MDM2 interaction. By binding to the MDM2 protein, this compound prevents the binding of p53, which leads to the stabilization and activation of p53. This activation of p53 can trigger cell cycle arrest, DNA repair, and apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects
The inhibition of the p53-MDM2 interaction by N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has been shown to have biochemical and physiological effects in cancer cells. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. Additionally, N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 is its specificity for the p53-MDM2 interaction, making it a valuable tool for studying this interaction in vitro and in vivo. However, one limitation of this compound is its relatively low potency, which may require high concentrations for effective inhibition. Additionally, the synthesis of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 is complex and may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to determine the efficacy of this compound in animal models of cancer and to investigate its potential as a therapeutic agent. Finally, the identification of other protein-protein interactions that can be targeted by N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 may expand its applications in scientific research.
Synthesemethoden
The synthesis of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 involves the reaction of piperidine-1-carbothioamide with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has shown potential in scientific research as a tool for studying protein-protein interactions. This compound has been reported to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. This interaction is crucial for the regulation of cell growth and cell death, making it an important target for cancer therapy.
Eigenschaften
Molekularformel |
C19H20N6O3S2 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H20N6O3S2/c26-15(10-25-12-20-14-7-3-2-6-13(14)17(25)28)21-18-22-23-19(30-18)29-11-16(27)24-8-4-1-5-9-24/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,22,26) |
InChI-Schlüssel |
XYXHEOHHZIDIDD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Kanonische SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)

![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277142.png)